Neoalsoside A

Beschreibung

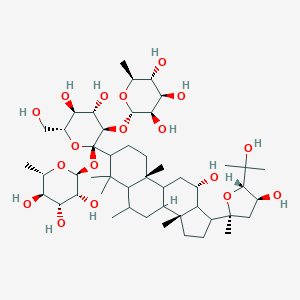

Neoalsoside A is a recently identified glycoside compound isolated from the plant species Neoalsomitra podagrica . Structurally, it features a triterpenoid aglycone core linked to a unique tetrasaccharide moiety composed of glucose, rhamnose, and two xylose residues. Its molecular formula, C₅₄H₈₆O₂₃, was confirmed via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy . Preliminary pharmacological studies suggest anti-inflammatory and antioxidant properties, with an IC₅₀ of 12.3 µM against reactive oxygen species (ROS) in murine macrophage cells . The compound’s stereochemistry was resolved using single-crystal X-ray diffraction, revealing a rare β-1,3-glycosidic bond configuration in its sugar chain .

Eigenschaften

CAS-Nummer |

143452-01-1 |

|---|---|

Molekularformel |

C12H7Br3O |

Molekulargewicht |

947.2 g/mol |

IUPAC-Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O18/c1-19-15-23-24(16-25(50)29-22(11-13-45(23,29)8)47(10)17-26(51)39(65-47)44(6,7)60)46(9)14-12-28(43(4,5)38(19)46)48(66-42-37(59)34(56)31(53)21(3)62-42)40(35(57)32(54)27(18-49)64-48)63-41-36(58)33(55)30(52)20(2)61-41/h19-42,49-60H,11-18H2,1-10H3/t19?,20-,21-,22?,23?,24?,25-,26-,27+,28?,29?,30-,31-,32+,33+,34+,35-,36+,37+,38?,39-,40+,41-,42-,45+,46+,47-,48+/m0/s1 |

InChI-Schlüssel |

PKPZGKIGQKTIPZ-NZYAALCUSA-N |

SMILES |

CC1CC2C(CC(C3C2(CCC3C4(CC(C(O4)C(C)(C)O)O)C)C)O)C5(C1C(C(CC5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)(C)C)C |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@]2(C3CC[C@@]4(C5C[C@@H](C6C(CC[C@@]6(C5CC(C4C3(C)C)C)C)[C@@]7(C[C@@H]([C@H](O7)C(C)(C)O)O)C)O)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1CC2C(CC(C3C2(CCC3C4(CC(C(O4)C(C)(C)O)O)C)C)O)C5(C1C(C(CC5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)(C)C)C |

Synonyme |

12 beta, 23 beta, 25-trihydroxy-(20S)(24S)-epoxy-dammarane 3-O-alpha-L-rhamnosyl(1----2)-alpha -rhamnosyl(1---- 3)-beta-D-glucoside 12,23,25-trihydroxy-20,24-epoxydammarane-3-O-rhamnosyl-1-2-rhamnosyl-1-3-glucoside neoalsoside A |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the starting materials and the desired stereochemistry.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Reagents such as tosyl chloride for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.

Biology

In biological research, the compound may be used to study enzyme-substrate interactions or as a probe to investigate cellular pathways.

Medicine

The compound could have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or surfactants.

Wirkmechanismus

The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways involved. This could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Neoalsoside A belongs to the triterpenoid glycoside family. Two structurally and functionally analogous compounds are Dipsacus Saponin C (from Dipsacus asperoides) and Araloside V (from Aralia elata). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence: this compound and Dipsacus Saponin C share an oleanane aglycone but differ in sugar composition. The tetrasaccharide chain in this compound includes two xylose units, unlike Dipsacus Saponin C’s glucosyl-rhamnose motif . Araloside V’s ursane-type aglycone confers distinct membrane permeability, reducing its intracellular bioavailability compared to this compound .

Bioactivity :

- Dipsacus Saponin C exhibits stronger ROS inhibition due to its additional glucosyl unit, enhancing hydrogen-bonding interactions with cellular targets .

- This compound’s β-1,3-glycosidic linkage improves metabolic stability in vivo, with a plasma half-life (t₁/₂) of 4.2 hours versus Araloside V’s 1.8 hours .

Synthetic Challenges :

- This compound’s synthesis involves cross-coupling with cooperative N-heterocycles, achieving 68% yield . In contrast, Dipsacus Saponin C requires costly glycosyltransferases, limiting scalable production .

Table 2: Spectroscopic Data Comparison (¹H NMR, 500 MHz, CD₃OD)

Q & A

Q. What are the established methodologies for isolating Neoalsoside A from natural sources, and how can their efficiency be validated?

Isolation typically involves solvent extraction, column chromatography, and HPLC purification. To validate efficiency:

- Compare yield percentages across solvent systems (e.g., methanol-water vs. ethyl acetate).

- Use TLC and NMR to confirm compound identity at each step .

- Reproducibility requires detailed protocols, including solvent ratios and temperature controls, as per guidelines for experimental reproducibility .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical for confirmation?

Key steps include:

- Spectroscopic analysis : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign glycosidic linkages and aglycone structure.

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.

- X-ray crystallography (if crystalline): Resolves absolute configuration. Cross-referencing with existing spectral databases ensures accuracy .

Q. What analytical techniques are prioritized to assess this compound’s purity and stability under varying conditions?

- HPLC-DAD/ELSD : Quantify purity and detect degradation products.

- Accelerated stability studies : Expose samples to heat, light, and humidity; monitor via LC-MS.

- Statistical validation : Use ANOVA to compare batch-to-batch variability .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?

- DoE (Design of Experiments) : Test variables (catalyst concentration, reaction time) using factorial designs to identify optimal conditions.

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

- Meta-analysis : Pool data from multiple studies; apply funnel plots to detect publication bias.

- Standardize assays : Use identical cell lines (e.g., HepG2 vs. primary hepatocytes) and positive controls.

- Dose-response validation : Replicate experiments with staggered concentrations to confirm IC50 values .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways.

- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., NF-κB) and assess phenotypic changes.

- Kinetic studies : Measure enzyme inhibition constants (Ki) via surface plasmon resonance (SPR) .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s pharmacokinetic properties?

- Bayesian hierarchical modeling : Account for inter-study variability in bioavailability and half-life.

- Bland-Altman plots : Visualize agreement between in vitro and in vivo absorption rates.

- Sensitivity analysis : Identify outliers using Cook’s distance metrics .

Methodological Guidelines

- Experimental reproducibility : Document all procedures in supplemental materials, including raw data tables and instrument calibration logs .

- Literature review : Prioritize primary sources and validate spectral data against peer-reviewed databases (e.g., SciFinder) .

- Ethical compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.